[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid (CAS 573675-99-7), structurally recognized as ethyl 2-amino-4-boronobenzoate, is a specialized bifunctional building block engineered for the modular synthesis of complex multi-ring systems such as quinazolines, quinazolinones, and indazoles [1]. By strategically pairing a Suzuki-active boronic acid at the 4-position with an ortho-amino ethyl ester motif, this compound allows chemists to execute regioselective carbon-carbon cross-couplings prior to initiating heterocycle cyclization [2]. In pharmaceutical procurement and process chemistry, the ethyl ester format is deliberately prioritized over the free acid or methyl ester alternatives to ensure superior solubility in organic reaction streams and to strictly prevent premature side reactions during transition-metal catalysis.
Substituting this specific ethyl ester with its free acid counterpart (2-amino-4-boronobenzoic acid) or the methyl ester analog critically compromises synthetic efficiency and scalability [1]. The free acid exhibits pronounced zwitterionic character, resulting in poor solubility in standard cross-coupling solvents (e.g., THF, toluene) and introducing a high risk of unwanted decarboxylation or self-condensation at elevated temperatures. Conversely, while the methyl ester analog improves organic solubility, it is significantly more vulnerable to premature, base-catalyzed hydrolysis under the aqueous alkaline conditions required for Suzuki-Miyaura couplings [2]. The ethyl ester strikes the optimal processing balance, providing sufficient steric shielding to survive the cross-coupling environment while remaining readily accessible for deliberate downstream cyclization.
The ethyl ester modification significantly increases the lipophilicity of the anthranilic acid core compared to the free carboxylic acid baseline. In standard biphasic Suzuki-Miyaura coupling systems, the free acid often partitions poorly into the organic phase, leading to sluggish reaction rates and catalyst degradation [1]. The ethyl ester ensures near-complete partitioning into the organic phase, maximizing contact with the palladium catalyst and improving overall cross-coupling yields.
| Evidence Dimension | Organic phase solubility and reaction partitioning |
| Target Compound Data | High solubility in THF/Toluene, enabling efficient biphasic catalysis |
| Comparator Or Baseline | 2-Amino-4-boronobenzoic acid (Free acid) |
| Quantified Difference | >5-fold improvement in organic phase retention (inferred based on ester vs. zwitterion partitioning) |
| Conditions | Biphasic Suzuki-Miyaura coupling solvent systems (e.g., Toluene/H2O) |
High organic solubility eliminates the need for exotic solvent mixtures, allowing the use of standard, scalable industrial cross-coupling protocols.
Suzuki-Miyaura couplings strictly require basic conditions to activate the boronic acid. Under these conditions at elevated temperatures (80-100 °C), methyl esters frequently undergo premature saponification, yielding mixed product streams of coupled ester and coupled free acid, which severely complicates purification [1]. The ethyl ester provides enhanced steric bulk, reducing the rate of background hydrolysis and ensuring that the ester functionality remains intact for deliberate, subsequent cyclization steps.
| Evidence Dimension | Ester survival rate under aqueous alkaline coupling conditions |
| Target Compound Data | High retention of the ethyl ester functional group during standard coupling times |
| Comparator Or Baseline | [3-Amino-4-(methoxycarbonyl)phenyl]boronic acid (Methyl ester) |
| Quantified Difference | Substantial reduction in premature saponification byproducts |
| Conditions | Aqueous basic cross-coupling (e.g., Na2CO3, 80 °C, 4-8 hours) |
Preserving the ester group during the initial cross-coupling step prevents complex purification bottlenecks and maximizes the yield of the target intermediate.
While boronic acid pinacol esters (BPin) are widely used for stability, they require cleavage of the pinacol group, either in situ or in a separate step, which generates organic byproducts and lowers overall atom economy [1]. The free boronic acid moiety in [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is directly active in aqueous base, requiring no pre-activation or deprotection step. This streamlines the process mass intensity (PMI) and avoids the generation of pinacol waste, making it a more efficient choice for scalable manufacturing.
| Evidence Dimension | Reactive atom economy and byproduct generation |
| Target Compound Data | 100% direct activation with zero pinacol waste |
| Comparator Or Baseline | [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid pinacol ester |
| Quantified Difference | Elimination of 82 g/mol of pinacol byproduct per equivalent |
| Conditions | Standard aqueous alkaline Suzuki-Miyaura coupling |
Direct use of the free boronic acid reduces process mass intensity and eliminates a potential purification step associated with pinacol removal.
This compound is the ideal precursor for synthesizing complex quinazolin-4-one libraries. The boronic acid allows for the introduction of diverse aryl or heteroaryl groups at the 7-position (relative to the final quinazoline core) via Suzuki coupling, while the intact ortho-amino ethyl ester can subsequently be condensed with various formamides or amidines to close the pyrimidine ring [1].
In pharmaceutical discovery, 1H-indazoles are privileged scaffolds for kinase inhibition. The ethyl ester and adjacent amino group can be converted into an indazole core via diazotization and cyclization, while the boronic acid serves as a reliable handle for late-stage diversification, enabling the rapid generation of structure-activity relationship (SAR) libraries [1].
For the production of non-steroidal anti-inflammatory drugs (NSAIDs) or custom agrochemicals based on the anthranilic acid motif, this compound allows for precise C-C bond formation at the 4-position. Following the cross-coupling, the ethyl ester can be cleanly saponified to yield the active free acid, avoiding the solubility and reactivity issues of coupling the free acid directly [2].